![molecular formula C18H22FN5O3 B2501573 8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-67-7](/img/structure/B2501573.png)
8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a chemical with the molecular formula C18H22FN5O3 . It has an average mass of 375.397 Da and a mono-isotopic mass of 375.170654 Da . This compound has been identified as a novel, powerful free-radical scavenger .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydroimidazo[2,1-c][1,2,4]triazine core, which is a six-membered heterocyclic ring containing three nitrogens . This core is substituted with a 4-fluorophenyl group, an isopropoxypropyl group, and a carboxamide group .
Chemical Reactions Analysis
Triazine isomers, which include the tetrahydroimidazo[2,1-c][1,2,4]triazine core of this compound, have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .
Applications De Recherche Scientifique
Synthesis and Biological Activities
This compound belongs to a class of chemicals that includes fluorine-containing pharmacophores. These pharmacophores are integral in synthesizing new biologically active molecules. For instance, studies have demonstrated the synthesis of new fluorine-containing thiadiazolotriazinones, showcasing potential antibacterial activities. These compounds, derived from similar structures, indicate promising antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antitumor Properties
Research has identified derivatives of the related chemical class 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exhibiting in vitro cytotoxic activities against various human carcinoma cells. These studies highlight the compound's potential in antitumor applications, particularly noting compound 19's affinity for LS180 cancer cells and its non-toxicity towards GMK cells, suggesting selective cytotoxicity advantageous for cancer treatment (Sztanke et al., 2007).
Antimicrobial and Anti-Inflammatory Activities
Further synthesis efforts have led to the creation of novel heterocyclic compounds derived from related structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have shown COX-2 inhibitory activities, with some exhibiting high selectivity indices and protective effects in analgesic and anti-inflammatory models, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Reactivity
The compound is part of a broader family of heterocyclic compounds that have been the focus of extensive synthetic studies. Research has delved into the convenient synthesis of thiazolo and triazolo-pyrimidines, as well as pyrimido[2,1-c]triazine derivatives, highlighting the versatility of these chemical structures in producing a wide range of potentially biologically active compounds (Haiza et al., 2000).
Mécanisme D'action
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-12(2)27-11-3-8-20-16(25)15-17(26)24-10-9-23(18(24)22-21-15)14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGYJUZSVTDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


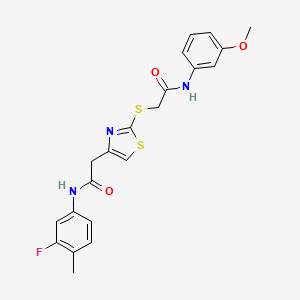
![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)
![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)
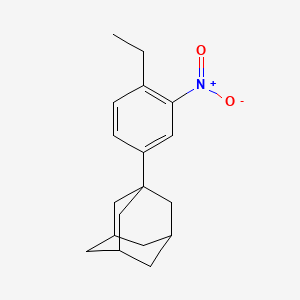
![Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/no-structure.png)
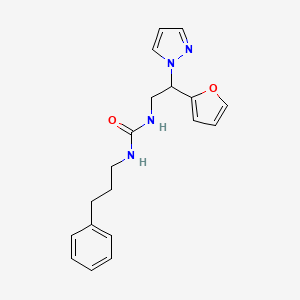

![2-[4-(6-Chloro-4-phenylquinolin-2-yl)phenoxy]acetohydrazide](/img/structure/B2501505.png)
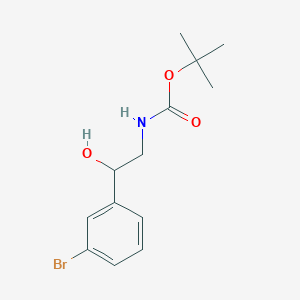

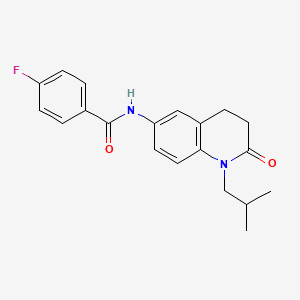
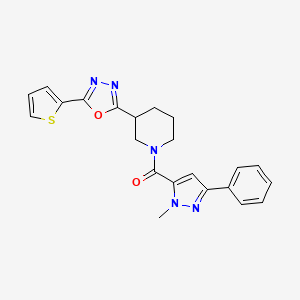
![N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2501512.png)